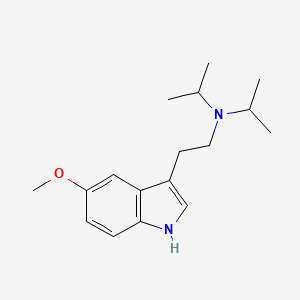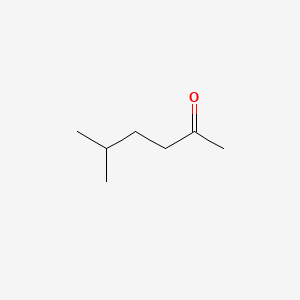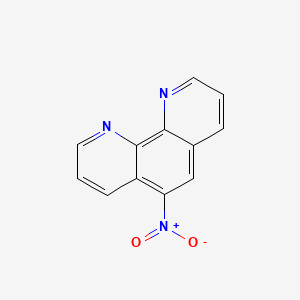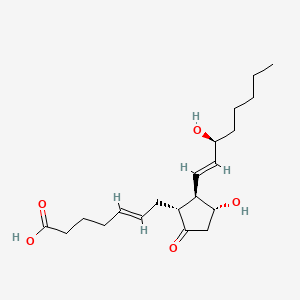
A 286982
概要
説明
A 286982は、白血球機能関連抗原-1(LFA-1)と細胞間接着分子-1(ICAM-1)の相互作用を阻害する強力なアロステリック阻害剤です。この化合物は、様々な細胞接着プロセスにおいて重要な、LFA-1からICAM-1への結合を阻害することに顕著な有効性を示しています .
作用機序
A 286982は、LFA-1のIドメインアロステリック部位(IDAS)に結合することで作用を発揮します。この結合は、LFA-1とICAM-1の相互作用を阻害し、細胞接着を阻止します。このアロステリック阻害は、克服できない競合をもたらし、結合部位を効果的にブロックし、細胞接着に関与するシグナル伝達経路を阻害します .
類似化合物の比較
類似化合物
BIRT-377: 化学構造が異なる、LFA-1/ICAM-1相互作用の別の阻害剤。
XVA143: 同じ相互作用を標的とするが、結合特性が異なる低分子阻害剤。
LFA703: 作用機序は類似しているが、薬物動態特性が異なる阻害剤
独自性
This compoundは、LFA-1/ICAM-1相互作用に対する高い効力と特異性により独自性を持ちます。そのアロステリック阻害機構は、他の阻害剤と比べて大きな利点を提供し、科学研究と潜在的な治療用途における貴重なツールとなっています .
準備方法
合成経路と反応条件
A 286982の合成には、コア構造の調製から始まり、様々な官能基の導入まで、複数の段階が含まれます。重要な段階には以下が含まれます。
コア構造の形成: これは、4-アセチル-1-ピペラジンと4-[2-(1-メチルエチル)フェニル]チオ-3-ニトロベンズアルデヒドの反応によって、中間体化合物を形成します。
官能基の導入: この中間体化合物は、その後、必要な官能基を導入するためにさらに反応させられ、最終生成物であるthis compoundが得られます.
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、最終生成物の高収率と純度を確保するために最適化されます。このプロセスには以下が含まれます。
中間体の大量合成: 中間体は、最適化された反応条件を使用して大量に合成されます。
化学反応解析
反応の種類
This compoundは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化して酸化誘導体を形成することができます。
還元: 還元反応は、化合物に存在するニトロ基を変換するために実行することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用することができます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がよく使用されます。
主要な生成物
これらの反応から形成される主要な生成物には、酸化誘導体、化合物の還元形態、および異なる官能基を持つ置換アナログが含まれます .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
化学: LFA-1とICAM-1の相互作用を研究するためのツール化合物として使用されます。
生物学: 免疫応答におけるLFA-1/ICAM-1相互作用の役割を理解するために、細胞接着研究で使用されます。
医学: 自己免疫疾患や癌など、異常な細胞接着が関与する疾患における潜在的な治療用途について調査されています。
化学反応の分析
Types of Reactions
A 286982 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitro group present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .
科学的研究の応用
A 286982 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interaction between LFA-1 and ICAM-1.
Biology: Employed in cellular adhesion studies to understand the role of LFA-1/ICAM-1 interaction in immune responses.
Medicine: Investigated for its potential therapeutic applications in diseases involving abnormal cellular adhesion, such as autoimmune disorders and cancer.
Industry: Utilized in the development of new drugs targeting the LFA-1/ICAM-1 interaction
類似化合物との比較
Similar Compounds
BIRT-377: Another inhibitor of the LFA-1/ICAM-1 interaction with a different chemical structure.
XVA143: A small molecule inhibitor targeting the same interaction but with distinct binding properties.
LFA703: An inhibitor with a similar mechanism of action but different pharmacokinetic properties
Uniqueness
A 286982 is unique due to its high potency and specificity for the LFA-1/ICAM-1 interaction. Its allosteric inhibition mechanism provides a distinct advantage over other inhibitors, making it a valuable tool in scientific research and potential therapeutic applications .
特性
IUPAC Name |
(E)-1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-17(2)20-6-4-5-7-22(20)32-23-10-8-19(16-21(23)27(30)31)9-11-24(29)26-14-12-25(13-15-26)18(3)28/h4-11,16-17H,12-15H2,1-3H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGGAYLWTDOFDK-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1SC2=C(C=C(C=C2)C=CC(=O)N3CCN(CC3)C(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1SC2=C(C=C(C=C2)/C=C/C(=O)N3CCN(CC3)C(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328277 | |
| Record name | (E)-1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280749-17-9 | |
| Record name | A-286982 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280749179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-286982 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I8WFS075A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


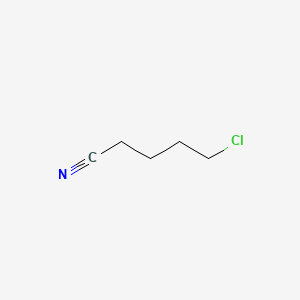
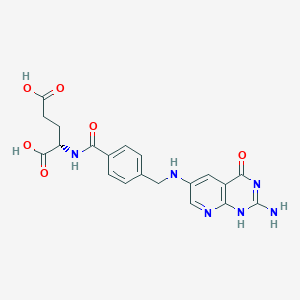
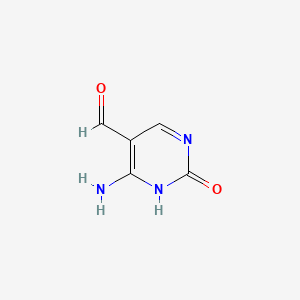
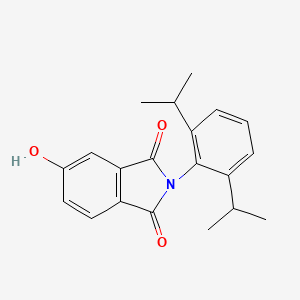
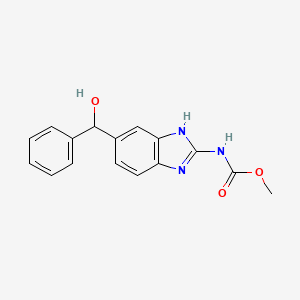
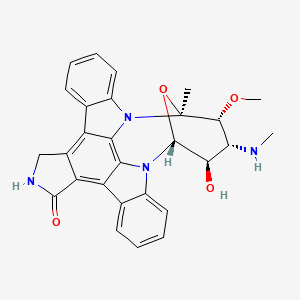

![9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B1664661.png)
